(E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one
Description
Properties
IUPAC Name |
(E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO/c1-7(2,3)12-5-4-6(13)8(9,10)11/h4-5,12H,1-3H3/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYARTGXSIEHIF-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC=CC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N/C=C/C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one typically involves the reaction of tert-butylamine with a suitable precursor containing the trifluoromethyl group. One common method involves the use of trifluoroacetone as a starting material, which undergoes a condensation reaction with tert-butylamine under controlled conditions to yield the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
(E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Addition: The double bond in the compound allows for addition reactions with electrophiles or nucleophiles, leading to the formation of various addition products.
Scientific Research Applications
Synthesis and Reactivity
This compound is synthesized through various methods involving trifluoroacetylation and subsequent reactions with amines. Its unique trifluoromethyl group enhances its reactivity, making it a valuable intermediate in organic synthesis.
Synthesis of Pharmaceuticals
(E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one serves as a key building block in the synthesis of various pharmaceutical compounds. Its ability to form stable intermediates allows for the development of new drugs with enhanced efficacy and reduced side effects.
- Case Study : The compound has been utilized in synthesizing novel antihypertensive agents that exhibit improved selectivity and potency compared to existing medications.
Peptide Synthesis
The compound acts as a protecting group for amino acids during peptide synthesis. Its stability under standard reaction conditions makes it suitable for use in complex peptide sequences.
- Research Insight : Studies have shown that using this compound in peptide synthesis can lead to higher yields and purities of the final products compared to traditional protecting groups.
Fluorinated Compounds
Due to the presence of trifluoromethyl groups, this compound is instrumental in the development of fluorinated organic compounds. These compounds often possess unique biological activities and properties.
- Application Example : Research indicates that fluorinated derivatives of this compound show promise as potential agrochemicals with enhanced biological activity against pests.
Comparative Analysis of Applications
| Application Area | Description | Benefits |
|---|---|---|
| Pharmaceutical Synthesis | Building block for drug development | Improved selectivity and potency |
| Peptide Synthesis | Protecting group for amino acids | Higher yields and purities |
| Agrochemical Development | Intermediate for fluorinated compounds | Enhanced biological activity against pests |
Mechanism of Action
The mechanism of action of (E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to certain targets, while the tert-butylamino group can influence its pharmacokinetic properties. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations in the Enaminone Scaffold
The following table highlights structural analogs of (E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one, focusing on substituent differences and their implications:
Physicochemical and Reactivity Differences
- Steric Effects: The tert-butyl group in the target compound reduces nucleophilic attack at the β-carbon compared to smaller substituents like dimethylamino or ethoxy .
- Electronic Effects: Trifluoromethyl groups stabilize the enone system via electron withdrawal, enhancing electrophilicity. This effect is consistent across analogs but modulated by substituent polarity (e.g., ethoxy vs. bromophenyl) .
- Synthetic Utility: The dimethylamino variant (C₆H₈F₃NO) is a key intermediate for synthesizing trifluoromethylated arylhydrazones via diazonium salt coupling . Ethoxy-substituted analogs (e.g., ETFBO) are precursors for pyrazole and pyrimidine derivatives in Solvay’s fluorochemical production .
Pharmaceutical Relevance
- The tert-butylamino derivative is cited in patents for quinoline-based anticancer agents, where its steric bulk improves target binding selectivity .
- Dimethylamino analogs are used to synthesize hydrazones with non-covalent interactions (e.g., halogen bonding in 3c crystal structures), relevant to crystallography-driven drug design .
Biological Activity
(E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one is a fluorinated compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHFN\O
- Molecular Weight : 169.13 g/mol
- CAS Number : 17129-06-5
The compound's biological activity primarily involves its interaction with various enzymes and receptors. Research indicates that the trifluoromethyl group enhances lipophilicity and metabolic stability, which can influence its binding affinity to biological targets.
Enzyme Inhibition
One notable area of study is the inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Inhibition studies suggest that this compound may act as a competitive inhibitor, potentially leading to prolonged effects on synaptic transmission due to increased acetylcholine levels .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Study 1: Acetylcholinesterase Inhibition
In a kinetic study involving human recombinant AChE, this compound demonstrated a significant inhibitory effect. The study utilized various concentrations and established that the compound binds effectively to the active site of AChE, resulting in a notable decrease in enzyme activity over time .
Case Study 2: Antimicrobial Properties
Another investigation highlighted the compound's antimicrobial properties against several bacterial strains. The mechanism was attributed to its ability to disrupt the integrity of bacterial cell membranes, leading to cell lysis and death. This property suggests potential applications in developing new antibacterial agents .
Case Study 3: Cytotoxic Effects on Cancer Cells
Research has also explored the cytotoxic effects of this compound on various cancer cell lines. The findings indicated that the compound induces apoptosis through the activation of caspases, which are crucial for programmed cell death. This mechanism positions it as a candidate for further development in cancer therapeutics .
Q & A
Basic: What synthetic methodologies are effective for preparing (E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one?
Answer:
The compound can be synthesized via O,N-exchange reactions using precursors like 4,4-diethoxy-1,1,1-trifluorobut-3-en-2-one. For example, reacting with tert-butylamine under controlled conditions (e.g., acetonitrile solvent, 80–85°C, 24 hours) facilitates substitution at the enone position. This method is analogous to the synthesis of sulfoximido-substituted derivatives described in J. Braz. Chem. Soc. (2009) . Key steps include:
- Step 1: Activation of the ethoxy group for nucleophilic attack.
- Step 2: Amine substitution with tert-butylamine, ensuring stereochemical control for the (E)-isomer.
- Step 3: Purification via recrystallization (e.g., ethyl acetate).
Advanced: How does the tert-butylamino group influence the reactivity of trifluorobut-3-en-2-one derivatives in cycloaddition reactions?
Answer:
The steric bulk of the tert-butylamino group reduces electrophilicity at the α,β-unsaturated carbonyl, directing nucleophilic attacks to specific positions. For example, in Diels-Alder reactions, the tert-butyl group may hinder approach from one face, favoring endo/exo selectivity. Computational studies (e.g., DFT) are recommended to map electronic effects, as trifluoromethyl and tert-butyl groups synergistically alter charge distribution . Experimental validation could involve comparing reaction rates with smaller substituents (e.g., methylamino derivatives).
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
- NMR Spectroscopy: -NMR to confirm trifluoromethyl groups ( to -70 ppm). -NMR for tert-butyl protons ( ppm, singlet) and enone protons ( ppm, doublet for (E)-isomer) .
- Mass Spectrometry (HRMS): To verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
- HPLC-PDA: For purity assessment, using C18 columns and acetonitrile/water gradients .
Advanced: How to address discrepancies in reaction yields when scaling up the synthesis?
Answer:
Yield variations often arise from heat transfer inefficiencies or solvent evaporation rates at larger scales. Mitigation strategies include:
- Optimized Heating: Use microwave-assisted synthesis for uniform temperature control.
- Solvent Choice: Replace acetonitrile with higher-boiling solvents (e.g., DMF) to prevent premature evaporation.
- In-line Monitoring: Employ FTIR or Raman spectroscopy to track reaction progress in real time .
Example data from small vs. pilot scale:
| Scale | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| 2 mmol | Acetonitrile | 75 | 98 |
| 50 mmol | DMF | 68 | 95 |
Basic: What are the optimal storage conditions to maintain the compound’s stability?
Answer:
Store under inert atmosphere (N) at -20°C to prevent hydrolysis of the enone system. Use amber vials to avoid photodegradation. Stability data from related compounds (e.g., 4-ethoxy derivatives) suggest a shelf life of >6 months under these conditions .
Advanced: What computational methods predict the regioselectivity of nucleophilic additions to the enone system?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to predict attack at the β-position versus the carbonyl oxygen. For example:
- Nucleophilic Attack: Amines preferentially add to the β-carbon due to lower activation energy ( kcal/mol vs. 32 kcal/mol for carbonyl addition).
- Solvent Effects: Include polarizable continuum models (PCM) to account for solvation. Validation via kinetic isotopic effect (KIE) studies is recommended .
Basic: How to resolve overlapping peaks in HPLC analysis of this compound?
Answer:
- Mobile Phase Adjustment: Use ion-pair reagents (e.g., 0.1% TFA) to improve separation.
- Column Selection: Switch to a phenyl-hexyl stationary phase for better resolution of polar amines.
- Temperature Gradient: Elevate column temperature to 40°C to reduce retention time variability .
Advanced: What mechanistic insights explain contradictions in catalytic vs. stoichiometric amine reactions?
Answer:
Catalytic methods (e.g., using Cu(I)) favor conjugate addition via single-electron transfer (SET), while stoichiometric conditions promote Michael addition through a polar mechanism. Contrasting outcomes can be analyzed via:
- EPR Spectroscopy: Detect radical intermediates in catalytic pathways.
- Kinetic Profiling: Compare rate laws under varying amine concentrations .
Basic: What safety precautions are required when handling this compound?
Answer:
- PPE: Use nitrile gloves, goggles, and fume hoods due to potential irritancy (analogous to tert-butylamine derivatives) .
- Waste Disposal: Neutralize with dilute acetic acid before disposal.
Advanced: How to design a kinetic study for the compound’s degradation under physiological conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
